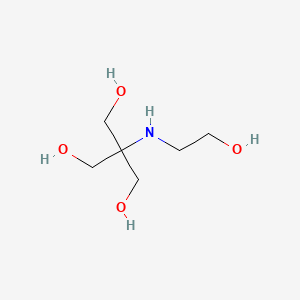

2-((2-Hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol

Description

Properties

IUPAC Name |

2-(2-hydroxyethylamino)-2-(hydroxymethyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO4/c8-2-1-7-6(3-9,4-10)5-11/h7-11H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTWJRAWXTDGSDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NC(CO)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064635 | |

| Record name | 1,3-Propanediol, 2-[(2-hydroxyethyl)amino]-2-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7343-51-3 | |

| Record name | 2-[(2-Hydroxyethyl)amino]-2-(hydroxymethyl)-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7343-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanediol, 2-((2-hydroxyethyl)amino)-2-(hydroxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007343513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediol, 2-[(2-hydroxyethyl)amino]-2-(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Propanediol, 2-[(2-hydroxyethyl)amino]-2-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-((2-HYDROXYETHYL)AMINO)-2-(HYDROXYMETHYL)-1,3-PROPANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CGV8R43A7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Catalytic Hydrogenation of 2-Nitro-1,3-propanediol

Process Description:

The most established industrial method involves catalytic hydrogenation of 2-nitro-1,3-propanediol in methanol solution using palladium on carbon (Pd/C) as a catalyst under elevated hydrogen pressure.

-

- Substrate: 20% 2-nitro-1,3-propanediol in methanol

- Catalyst: 5% Pd/C (3.5 g per 1250 g solution)

- Hydrogen pressure: 3 MPa

- Temperature: 75 °C

- Reaction time: 5 hours

- High yield and purity

- Scalable for industrial production

- Relatively mild conditions

- The process requires careful control of hydrogen pressure and temperature to avoid over-reduction or catalyst poisoning.

- Methanol is recycled to reduce waste and cost.

Multi-Step Synthesis via Diethylacetamido Malonate Intermediates (Patent Methods)

Process Description:

Patented processes describe the synthesis of 2-amino-1,3-propanediol derivatives via reaction of halogenated precursors with diethylacetamido malonate, followed by hydrolysis and reduction steps.

-

- Reaction of a halogenated intermediate (e.g., 2-(acetylamino)-2-(2-(4-octylphenyl)ethyl)propanedioic acid diethyl ester) with diethylacetamido malonate to form an intermediate ester.

- Conversion of this intermediate to N-(1,1-bis hydroxymethyl-3-substituted-propyl)-acetamide.

- Hydrolysis and reduction to yield the target amino diol compound.

- High purity suitable for pharmaceutical applications

- Control over polymorphic forms for stability and bioavailability

- Multi-step synthesis increases complexity and cost

- Requires careful handling of intermediates and reagents

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Yield (%) | Scale Suitability | Purity | Notes |

|---|---|---|---|---|---|

| Catalytic hydrogenation of 2-nitro-1,3-propanediol | Pd/C catalyst, H2 (3 MPa), 75 °C, methanol | 97.2 | Industrial | High | Simple, high yield, scalable |

| Diethylacetamido malonate route (patent) | Halogenated intermediates, hydrolysis steps | Not specified | Pharmaceutical | Very High | Multi-step, suitable for derivatives |

| Protection/deprotection synthetic routes | Protection of diol groups, functionalization | Variable | Research scale | High | Complex, used for derivatives |

Research Findings and Industrial Relevance

The catalytic hydrogenation method remains the most efficient and widely used for producing 2-amino-1,3-propanediol at scale due to its simplicity and high yield.

Patented multi-step processes provide routes to high-purity derivatives for pharmaceutical use, especially immunosuppressants and contrast agents, highlighting the compound’s versatility.

The compound’s hygroscopic nature requires careful handling and storage conditions post-synthesis to maintain stability.

Advances in synthetic methodology focus on improving safety, reducing hazardous reagents, and controlling polymorphism to enhance product quality.

Chemical Reactions Analysis

Types of Reactions

2-((2-Hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Buffering Agent in Biochemistry

One of the primary applications of 2-((2-Hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol is its use as a buffering agent in biochemical experiments. It provides a stable pH environment essential for enzymatic reactions.

Another significant application is in the treatment of liquefied hydrocarbon gases. The compound has been shown to effectively remove acid gases such as carbon dioxide and hydrogen sulfide from natural gas liquids and liquid petroleum gas.

Case Study: Gas Sweetening Process

A patented process demonstrated that using this compound significantly enhances the efficiency of gas sweetening operations in refineries. The method involved contacting liquefied gas streams with an aqueous solution of the compound, resulting in reduced amine solubility losses and improved acid gas removal rates .

| Parameter | Before Treatment | After Treatment |

|---|---|---|

| CO₂ Concentration (ppm) | 1500 | 200 |

| H₂S Concentration (ppm) | 500 | 50 |

| Operating Cost ($/m³) | 0.10 | 0.08 |

Pharmaceutical Applications

In pharmaceuticals, Bis-Tris serves as a stabilizing agent for various formulations. Its ability to maintain pH is critical for drug efficacy and stability.

Case Study: Formulation Stability

A formulation study on a protein-based vaccine revealed that incorporating Bis-Tris resulted in enhanced stability over time compared to formulations using other buffering agents. The stability was assessed through accelerated stability testing over six months .

| Time (Months) | Control Stability (%) | Bis-Tris Stability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 3 | 85 | 95 |

| 6 | 60 | 90 |

Environmental Applications

The compound is also being explored for its potential in environmental science, particularly in water treatment processes where it can act as a chelating agent for heavy metals.

Case Study: Heavy Metal Removal

Research has shown that Bis-Tris can effectively chelate heavy metals from contaminated water sources, thereby facilitating their removal. In laboratory tests, it was able to reduce lead concentrations by over 90% within a short contact time .

Mechanism of Action

The buffering action of 2-((2-Hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol is due to its ability to donate and accept protons, thereby maintaining a stable pH in solutions. The compound interacts with hydrogen ions (H⁺) and hydroxide ions (OH⁻) to neutralize changes in pH. This mechanism is crucial in biochemical reactions where pH stability is essential for enzyme activity and protein stability.

Comparison with Similar Compounds

The compound is structurally and functionally analogous to several widely used buffering agents. Below is a detailed comparison based on molecular properties, buffering performance, and research applications.

Structural Analogs

2.1.1 TRIS (2-Amino-2-(hydroxymethyl)propane-1,3-diol)

- Structure: Replaces the hydroxyethylamino group in 2-((2-Hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol with a primary amine.

- pKa and Buffering Range : pKa ~8.06 (25°C), effective at pH 7.5–9.0.

- Applications : Nucleic acid buffer, but chelates metal ions, limiting use in metalloenzyme studies.

- Key Difference : Lacks the hydroxyethyl modification, making TRIS less suitable for low-pH applications and more prone to temperature-dependent pH shifts .

2.1.2 BIS-TRIS Propane (1,3-Bis[tris(hydroxymethyl)methylamino]propane)

- Structure : A dimeric analog of TRIS with extended alkyl chains.

- pKa and Buffering Range : Dual buffering zones (pKa 6.8 and 9.0), covering pH 6.3–9.3.

- Applications : Broad-range pH stabilization, but higher ionic strength may interfere with sensitive assays.

- Key Difference: Bulkier structure compared to this compound, limiting use in high-resolution crystallography .

Functional Analogs

HEPES (4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid)

- Structure : Contains a piperazine ring with a sulfonic acid group.

- pKa and Buffering Range : pKa ~7.5 (25°C), effective at pH 6.8–8.2.

- Applications : Cell culture and enzymatic assays due to minimal metal chelation.

- Key Difference: Sulfonic acid group enhances zwitterionic properties, but may interfere with anion-exchange chromatography compared to this compound .

Tricine (N-[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]glycine)

- Structure : Glycine derivative with hydroxymethyl and hydroxyl groups.

- pKa and Buffering Range : pKa ~8.15, effective at pH 7.4–8.6.

- Applications: SDS-PAGE and plant tissue culture; less effective than this compound in low-pH mitochondrial studies .

2.2.3 MOPS (3-(N-Morpholino)propanesulfonic acid)

- Structure : Morpholine ring with a sulfonic acid group.

- pKa and Buffering Range : pKa ~7.2, effective at pH 6.5–7.7.

- Applications : RNA electrophoresis and bacterial culture; unsuitable for redox studies due to reactivity with thiol groups .

Comparative Data Table

| Property/Compound | This compound | TRIS | HEPES | MOPS |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 209.24 | 121.14 | 238.30 | 209.26 |

| pKa (25°C) | ~6.5 | ~8.06 | ~7.5 | ~7.2 |

| Buffering Range | 5.8–7.2 | 7.5–9.0 | 6.8–8.2 | 6.5–7.9 |

| Metal Chelation | Low | High | Moderate | Low |

| Key Applications | Protein crystallography, redox studies | DNA buffers | Cell culture | RNA analysis |

| Interference with Enzymes | Minimal | Moderate | Low | Moderate |

Research Findings

- Protein Crystallography: this compound outperforms TRIS and HEPES in stabilizing crystal lattices due to its lower ionic strength and inertness toward divalent cations .

- Electrophoresis : Provides sharper protein bands than Tricine in native PAGE, particularly for mitochondrial complexes .

- Enzymatic Assays: Preferred over MOPS in studies involving methionine aminopeptidase 2 (MetAP2) due to non-reactivity with thiol-containing reagents .

- Plant-Derived Analogs: Compounds like 2-(4-hydroxyphenyl)propane-1,3-diol (isolated from Taxus cuspidata) exhibit antioxidant properties but lack buffering capacity, highlighting the functional uniqueness of this compound .

Biological Activity

2-((2-Hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol, commonly known as Bis-Tris, is a zwitterionic buffer widely used in biological and biochemical applications. Its unique structure allows it to maintain pH stability in various environments, making it a crucial component in many laboratory protocols. This article explores the biological activity of Bis-Tris, focusing on its pharmacological properties, toxicity profiles, and applications in research.

- Molecular Formula : C₈H₁₉NO₅

- Molecular Weight : 209.24 g/mol

- CAS Number : 6976-37-0

Bis-Tris functions primarily as a buffering agent. It maintains physiological pH levels in biological systems, which is essential for enzyme activity and cellular function. The compound's ability to resist changes in pH makes it valuable in various biochemical assays and cell culture applications.

Toxicity and Safety Profile

Research indicates that Bis-Tris is generally well-tolerated in mammalian systems. A series of toxicity studies have shown:

- Dermal Sensitization : In guinea pigs, topical application did not induce allergic reactions .

- Repeated-Dose Toxicity : Studies indicate that doses up to 500 mg/kg/day via IV infusion are well tolerated . Ingestion of high doses (up to 3200 ppm) in rodent diets showed no significant adverse effects.

- Liver Effects : Some studies noted liver histopathological changes at high dosages in animal models . However, no long-term significant toxicity was observed at typical human exposure levels.

Pharmacokinetics

Bis-Tris is primarily eliminated through urine without significant metabolism into reactive species. It has been shown to have a low potential for genetic toxicity based on multiple studies .

Clinical Applications

- Intravenous Infusions : Clinical trials involving the intravenous administration of formulations containing Bis-Tris have reported minimal side effects, with transient changes such as decreased respiratory rate and increased urine output being the most common observations .

- Cosmetic Formulations : Bis-Tris has been incorporated into cosmetic products without causing dermal sensitization or irritation in patch tests conducted on human subjects .

- Buffering Capacity in Cell Culture : Its buffering capacity has been utilized effectively in cell culture media, enhancing cell viability and function during experimental procedures.

Comparative Analysis of Biological Activity

Q & A

Q. What are the optimal pH ranges and experimental conditions for using 2-((2-Hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol as a biological buffer?

The compound (commonly known as Bis-Tris) exhibits effective buffering capacity between pH 5.8–7.2 , making it suitable for maintaining stable conditions in yeast cultures, enzymatic assays, and protein purification workflows. For biochemical applications, prepare solutions at 20–100 mM concentrations , adjusted with HCl or NaOH for precise pH calibration. Its low temperature sensitivity allows stable performance up to 37°C , though prolonged exposure to higher temperatures should be avoided. Compatibility with divalent cations (e.g., Mg²⁺, Ca²⁺) must be validated empirically due to potential chelation effects .

Q. How should researchers prepare and store this compound solutions to ensure stability?

Prepare aqueous solutions using ultrapure water (resistivity ≥18.2 MΩ·cm) and filter-sterilize (0.22 µm) to prevent microbial contamination. Store stock solutions at 4°C for short-term use or -20°C for long-term storage in airtight containers to minimize hydrolysis. Desiccate solid compound at room temperature, protected from moisture and light. Regularly validate buffer pH before critical experiments, as atmospheric CO₂ absorption may slightly acidify solutions over time .

Advanced Research Questions

Q. What methodological approaches are recommended for investigating interactions between this compound and metal cofactors in enzyme kinetics studies?

To assess metal-buffer interactions, conduct parallel assays using alternative buffers (e.g., HEPES, MOPS) and compare kinetic parameters (e.g., , ). Employ spectroscopic techniques like UV-Vis or circular dichroism to detect metal-chelation complexes. For example, in studies of Francisella tularensis fructose-1,6-bisphosphatase, Bis-Tris was used at pH 7.0 with 5 mM MgCl₂, requiring validation of magnesium availability via atomic absorption spectroscopy. Include EDTA-free controls to confirm metal dependence .

Q. How can researchers integrate this compound into multi-step protein purification workflows for crystallography?

Use Bis-Tris in size-exclusion chromatography (SEC) buffers (e.g., 20 mM Bis-Tris, 150 mM NaCl, pH 6.5) to maintain protein stability post-purification. For crystallization trials, gradually transition to low-salt conditions using dialysis or buffer exchange columns. In structural studies of multidrug-resistant Acinetobacter, Bis-Tris was critical for preserving Type IV pili integrity during SEC. Pair with PHENIX or CCP4 software for structure refinement, ensuring buffer components do not interfere with cryoprotectant solutions .

Q. What strategies resolve discrepancies in experimental data when this compound exhibits unexpected buffer effects?

Systematically test buffer concentration gradients (10–200 mM) to identify non-linear effects on reaction rates. For polysaccharide lyase studies, ancestral sequence reconstruction (ASR) revealed Bis-Tris artifacts in exolytic activity measurements. Validate findings using orthogonal methods like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Document buffer lot numbers, as trace impurities may vary between suppliers .

Q. How does this compound influence protein stability in structural biology workflows?

Bis-Tris enhances protein solubility in pH-sensitive systems by reducing aggregation during purification. For crystallography, use pre-equilibrated buffer strips in vapor diffusion setups to minimize pH drift. In Acinetobacter Type IV pili studies, Bis-Tris at pH 6.8 stabilized oligosaccharyltransferase (OTase) complexes during cryo-EM grid preparation. Cross-validate structural models with MolProbity to ensure buffer components do not introduce false-positive electron density .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.